molecular formula C8H15BrZn B6333829 2-Cyclohexylethylzinc bromide, 0.5M in tetrahydrofuran CAS No. 1010684-05-5

2-Cyclohexylethylzinc bromide, 0.5M in tetrahydrofuran

Cat. No.: B6333829
CAS No.: 1010684-05-5
M. Wt: 256.5 g/mol
InChI Key: LRTJZIUEYNQXJJ-UHFFFAOYSA-M
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Description

2-Cyclohexylethylzinc bromide, 0.5M in tetrahydrofuran (THF) is a chemical compound with the empirical formula C8H15BrZn . It has a molecular weight of 256.50 . It is a solution form with a concentration of 0.5 M in THF .


Molecular Structure Analysis

The molecular structure of 2-Cyclohexylethylzinc bromide can be represented by the SMILES string Br [Zn]CCC1CCCCC1 . The InChI representation is 1S/C8H15.BrH.Zn/c1-2-8-6-4-3-5-7-8;;/h8H,1-7H2;1H;/q;;+1/p-1 . These representations encode the molecular structure in a standard format that can be used to generate a visual depiction of the molecule.


Physical and Chemical Properties Analysis

2-Cyclohexylethylzinc bromide, 0.5M in THF is a solution with a density of 0.978 g/mL at 25 °C . It is stored at a temperature of 2-8°C .

Mechanism of Action

Target of Action

2-Cyclohexylethylzinc bromide is a type of organozinc compound. Organometallic compounds like this are often used as reagents in organic synthesis . The primary targets of 2-Cyclohexylethylzinc bromide are typically carbon-based compounds where it can facilitate the formation of new carbon-carbon bonds .

Mode of Action

The mode of action of 2-Cyclohexylethylzinc bromide involves its reaction with other organic compounds to form new carbon-carbon bonds . This is typically achieved through a process known as nucleophilic addition, where the organozinc compound acts as a nucleophile, donating a pair of electrons to an electrophilic carbon in another compound .

Biochemical Pathways

It can be used to synthesize a wide variety of organic compounds, some of which may have biological activity or be involved in biochemical processes .

Pharmacokinetics

Like other organometallic compounds, it is likely to have low bioavailability due to its reactivity and instability in biological environments .

Result of Action

The primary result of the action of 2-Cyclohexylethylzinc bromide is the formation of new carbon-carbon bonds, enabling the synthesis of a wide variety of organic compounds . The specific products of these reactions depend on the other reactants and conditions used .

Action Environment

The action of 2-Cyclohexylethylzinc bromide is highly dependent on the reaction conditions. It is typically used in anhydrous and oxygen-free environments due to its reactivity with water and oxygen . The solvent, temperature, and other factors can also significantly influence the reaction outcomes .

Properties

IUPAC Name

bromozinc(1+);ethylcyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15.BrH.Zn/c1-2-8-6-4-3-5-7-8;;/h8H,1-7H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRTJZIUEYNQXJJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]CC1CCCCC1.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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